(4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13786578

Molecular Formula: C23H17N3O

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H17N3O |

|---|---|

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | (4S,5R)-2-(1,8-naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C23H17N3O/c1-3-8-16(9-4-1)20-21(17-10-5-2-6-11-17)27-23(26-20)19-14-13-18-12-7-15-24-22(18)25-19/h1-15,20-21H/t20-,21+/m0/s1 |

| Standard InChI Key | JIAZQMUSVIVHCY-LEWJYISDSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 |

| SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 |

| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 |

Introduction

Structural and Stereochemical Identity

Molecular Architecture

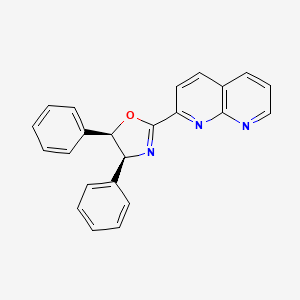

(4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole features a 1,8-naphthyridine moiety fused to a dihydrooxazole ring, with phenyl groups at positions 4 and 5 (Fig. 1). The naphthyridine component, a bicyclic system containing two fused pyridine rings, contributes to the molecule’s planar aromaticity and hydrogen-bonding capabilities. The dihydrooxazole ring introduces chirality, with the (4S,5R) configuration dictating spatial orientation and intermolecular interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₁₇N₃O |

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | (4S,5R)-2-(1,8-naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |

| CAS Number | Not publicly disclosed |

| Stereochemistry | (4S,5R) enantiomer |

Stereochemical Significance

The (4S,5R) configuration is critical for biological activity. Enantiomers of this compound, such as the (4R,5S) form, exhibit distinct binding affinities due to differences in three-dimensional geometry. For example, molecular docking studies suggest that the (4S,5R) enantiomer preferentially interacts with hydrophobic pockets in enzyme active sites, whereas its mirror image may adopt less favorable orientations.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. A reported method utilizes diphenylphosphoryl azide (DPPA)-mediated cyclization of 2-aminonicotinic acid derivatives to construct the oxazole ring . Key steps include:

-

Condensation: Reaction of 2-amino-1,8-naphthyridine with benzaldehyde derivatives under acidic conditions.

-

Cyclization: DPPA facilitates intramolecular C–O and C–N bond formation, yielding the dihydrooxazole core .

-

Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure enantiomeric purity.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | AcOH, 80°C, 12 h | 65–70 |

| Cyclization | DPPA, DMF, 0°C → RT, 24 h | 50–55 |

| Resolution | Chiral HPLC | >99% ee |

Reactivity and Derivatives

The naphthyridine nitrogen atoms act as Lewis bases, enabling coordination to metal ions—a property exploited in catalysis and metallodrug design . Electrophilic aromatic substitution at the naphthyridine C5 position (e.g., nitration, halogenation) modifies electronic properties, while oxidation of the dihydrooxazole ring to oxazole enhances aromaticity.

Physicochemical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (dd, J = 4.8 Hz, 1H, naphthyridine-H), 7.92–7.25 (m, 12H, aromatic), 5.32 (d, J = 6.4 Hz, 1H, H-4), 4.87 (d, J = 6.4 Hz, 1H, H-5).

-

HRMS: m/z 351.1342 [M+H]⁺ (calc. 351.1345).

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). Storage under inert atmosphere at 2–8°C prevents oxidative degradation of the dihydrooxazole ring.

Biological Activity and Mechanisms

Enzyme Inhibition

Preliminary screens indicate inhibition of human topoisomerase II (IC₅₀ = 8.7 μM), potentially via intercalation into DNA-enzyme complexes. Molecular dynamics simulations reveal stabilizing π-π interactions between naphthyridine and guanine residues.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume